molecular formula C8H18N2O B3055151 N-[2-(dimethylamino)ethyl]-2-methylpropanamide CAS No. 63224-17-9

N-[2-(dimethylamino)ethyl]-2-methylpropanamide

Cat. No. B3055151
CAS RN: 63224-17-9
M. Wt: 158.24 g/mol
InChI Key: PNFGNHGNXRWCQW-UHFFFAOYSA-N
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Description

“N-[2-(dimethylamino)ethyl]-2-methylpropanamide” is a compound with the CAS Number: 63224-17-9 . It has a molecular weight of 158.24 . The compound is in liquid form .

Scientific Research Applications

Drug and Gene Delivery

“N-[2-(dimethylamino)ethyl]-2-methylpropanamide” is used in the creation of amphiphilic block copolymers, which can self-associate into nanosized micelles. These micelles can be loaded with drugs and nucleic acids for simultaneous delivery, improving the effectiveness of cancer therapy .

Creation of Interpolyelectrolyte Complexes

The compound is used to create interpolyelectrolyte complexes with DNA. The diameter and electrokinetic potential of these complexes can be varied by changing the ratio of oppositely charged ionizable groups in the compound and DNA .

Resistance to Nucleases

Interpolyelectrolyte complexes created with “N-[2-(dimethylamino)ethyl]-2-methylpropanamide” show resistance to the action of nucleases, which makes them suitable for gene delivery .

Transfection into Eukaryotic Cells

The compound has been used to create complexes that can penetrate eukaryotic cells. This property is used for transfection, the process of introducing nucleic acids into cells .

Synthesis of Biocompatible and Biodegradable Polymer-Based Nanocarriers

“N-[2-(dimethylamino)ethyl]-2-methylpropanamide” is used in the synthesis of biocompatible and biodegradable polymer-based nanocarriers. These nanocarriers have finely tuned composition, functionality, and properties intended for different targeted therapies .

Creation of Hydrogels

The compound is used in the creation of interpenetrating networks hydrogel, which are crosslinked with other polymers .

Intermediate for Organic Synthesis

“N-[2-(dimethylamino)ethyl]-2-methylpropanamide” is widely used as an intermediate and starting reagent for organic synthesis .

Mucosal Drug Delivery

The compound has the ability to interact with the mucosal gel layer of a mucosal membrane, making it useful for mucosal drug delivery .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle it with care and use appropriate personal protective equipment.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(2)8(11)9-5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGNHGNXRWCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212592
Record name Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2-methylpropanamide

CAS RN

63224-17-9
Record name Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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